2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC15678037
Molecular Formula: C23H18ClN5O3S
Molecular Weight: 479.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18ClN5O3S |
|---|---|
| Molecular Weight | 479.9 g/mol |
| IUPAC Name | 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C23H18ClN5O3S/c24-18-11-10-17(12-21(18)29(31)32)13-25-27-22(30)15-33-23-26-19-8-4-5-9-20(19)28(23)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,27,30)/b25-13+ |
| Standard InChI Key | XLVCSSAKPIQTBX-DHRITJCHSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Introduction
Synthesis
The synthesis of benzimidazole derivatives often involves multi-step processes. A common method starts with the preparation of 1-benzyl-1H-benzimidazole-2-thiol, which is then reacted with an appropriate aldehyde to form the corresponding benzaldehyde derivative. This intermediate is further reacted with hydrazine derivatives under reflux conditions to yield the final product. Controlled temperatures and inert atmospheres are typically maintained to ensure high yields and purity during synthesis.
Biological Activity
Benzimidazole derivatives are known for their significant biological activities. The benzimidazole moiety can interact with DNA and enzymes, potentially inhibiting their activity and leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The nitro and chloro substitutions on the phenyl group may enhance redox activity within cells, contributing to antimicrobial and anticancer effects.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide | Benzimidazole, naphthyl group | Antimicrobial and anticancer activities |
| 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide | Benzimidazole, nitrophenyl group | Potential inhibition of enzymes and receptors |
| 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide | Benzimidazole, methoxyphenyl group | Enhanced chemical reactivity and therapeutic potential |
Research Findings and Future Directions
While specific research findings on 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide are not available, studies on similar compounds suggest that these derivatives have promising applications in medicinal chemistry and pharmacology. Future research should focus on elucidating the exact mechanisms of action and exploring their therapeutic potential in various diseases.
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